molecular formula C11H10O2 B3381914 2-Propanone, 1-(5-benzofuranyl)- CAS No. 286836-32-6

2-Propanone, 1-(5-benzofuranyl)-

Cat. No. B3381914
CAS RN: 286836-32-6
M. Wt: 174.2 g/mol
InChI Key: NKGQJFUMMXXUQW-UHFFFAOYSA-N
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Description

“2-Propanone, 1-(5-benzofuranyl)-” is a chemical compound with the molecular formula C11H10O2 . It is also known as 1-(1-benzofuran-5-yl)propan-2-one . The compound is part of the benzofuran family, which is widely found in natural products and synthetic compounds with a broad range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of “2-Propanone, 1-(5-benzofuranyl)-” involves the reaction of 5-Bromo-1-benzofuran and Isopropenyl acetate . More detailed synthesis routes and experiment details can be found in various scientific papers .


Molecular Structure Analysis

The molecular structure of “2-Propanone, 1-(5-benzofuranyl)-” consists of a benzofuran ring attached to a propanone group . The benzofuran ring is a key structural feature that contributes to the compound’s wide array of biological activities .


Chemical Reactions Analysis

The chemical reactions involving “2-Propanone, 1-(5-benzofuranyl)-” are likely to be similar to those of other benzofuran derivatives and propanone compounds . For instance, propanone can undergo reduction to form secondary alcohols .

Future Directions

Benzofuran and its derivatives, including “2-Propanone, 1-(5-benzofuranyl)-”, have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . Future research is expected to focus on the development of new therapeutic agents based on this scaffold .

properties

IUPAC Name

1-(1-benzofuran-5-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGQJFUMMXXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone, 1-(5-benzofuranyl)-

CAS RN

286836-32-6
Record name 1-(1-benzofuran-5-yl)propan-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This amine was dissolved in 20 mL ethyl acetate and then a 1 N solution of hydrogen chloride in diethyl ether was added dropwise. The resulting slurry was filtered, the solid washed with 3 mL ethyl acetate, and the solid dried under vacuum to provide 0.548 gm (91%) of the title compound.
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Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of 1.90 gm (10 mmol) 5-bromobenzofuran, 183 mg (0.6 mmol) tri(o-tolyl)phosphine, 4.3 mL (15 mMol) tributyl tin methoxide, and 1.7 mL (15.4 mMol) isopropenyl acetate in 55 mL toluene was sparged with nitrogen for 15 minutes. To this mixture were then added 54 mg (0.3 mMol) palladium(II) chloride and the mixture was heated to 100° C. for 3 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was filtered through a bed of 100 gm silica gel, eluting with 1 liter of 1:1 hexane:ethyl acetate. Fractions containing crude product were combined and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 0–20% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide about 1.8 gm of the desired compound as an oil which gradually crystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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